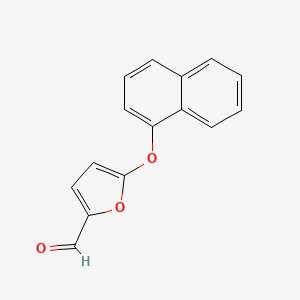

5-(Naphthalen-1-yloxy)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-naphthalen-1-yloxyfuran-2-carbaldehyde |

InChI |

InChI=1S/C15H10O3/c16-10-12-8-9-15(17-12)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |

InChI Key |

GMOLLVJMSPNOJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(O3)C=O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Naphthalen 1 Yloxy Furan 2 Carbaldehyde

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic compounds. For 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments has provided unambiguous assignment of all proton and carbon resonances, offering deep insights into the molecule's connectivity and spatial arrangement.

High-Resolution ¹H NMR and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural analysis of this compound. The ¹H NMR spectrum is anticipated to display a complex pattern of signals corresponding to the distinct protons of the furan (B31954) and naphthalene (B1677914) rings, as well as the aldehyde proton. The chemical shifts of the furan protons would be influenced by the electron-withdrawing aldehyde group and the electron-donating naphthyloxy substituent. Similarly, the naphthalene protons would exhibit a characteristic splitting pattern reflecting their positions on the aromatic system.

The ¹³C NMR spectrum would complement this information by revealing the chemical shifts of all carbon atoms within the molecule. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield position. The carbon atoms of the furan and naphthalene rings would appear in the aromatic region of the spectrum, with their precise chemical shifts providing valuable information about the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde-H | 9.5 - 9.8 | - |

| Furan-H3 | 6.5 - 6.8 | 110 - 115 |

| Furan-H4 | 7.2 - 7.5 | 120 - 125 |

| Naphthalene Protons | 7.4 - 8.2 | 110 - 135 |

| Aldehyde-C | - | 175 - 180 |

| Furan-C2 | - | 150 - 155 |

| Furan-C5 | - | 155 - 160 |

| Furan-C3 | - | 110 - 115 |

| Furan-C4 | - | 120 - 125 |

| Naphthalene Carbons | - | 110 - 135 |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To definitively establish the connectivity of the atoms and elucidate the through-space relationships within this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity between adjacent protons within the furan and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon chemical shifts, HSQC would directly link each proton to its attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the furan ring, the ether linkage, and the naphthalene moiety, as well as the position of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This would be instrumental in determining the preferred conformation of the molecule, particularly the relative orientation of the naphthalene and furan rings.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. An X-ray crystallographic analysis of a suitable single crystal of this compound would provide definitive information on bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the furan and naphthalene rings and the geometry of the ether linkage connecting them. Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as π-π stacking or hydrogen bonding that might be present in the solid state.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 |

Note: This table presents hypothetical crystallographic data based on typical values for organic molecules of similar size and complexity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would also be observable, likely as strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from both the furan and naphthalene rings would also be present.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which could aid in confirming the presence and substitution pattern of the naphthalene and furan moieties.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Medium) |

| Aromatic C=C Stretch | 1450 - 1600 (Medium) | 1580 - 1620 (Strong) |

| C-O-C Stretch (Ether) | 1200 - 1300 (Strong) | 1200 - 1300 (Weak) |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula of C₁₅H₁₀O₃.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce structural information. The fragmentation of the molecular ion would likely involve cleavage of the ether bond, leading to the formation of naphthyloxy and furfural-derived fragments. The observation of these characteristic fragment ions would provide further corroboration of the proposed structure.

Computational Chemistry and Theoretical Investigations of 5 Naphthalen 1 Yloxy Furan 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 5-(naphthalen-1-yloxy)furan-2-carbaldehyde, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state geometry and electronic properties. readthedocs.io

A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions. semanticscholar.orgyoutube.comresearchgate.net

In this compound, the HOMO is expected to be delocalized across the electron-rich naphthalene (B1677914) and furan (B31954) rings, while the LUMO is likely concentrated on the furan-2-carbaldehyde moiety, particularly the electron-withdrawing aldehyde group. This distribution influences the molecule's reactivity in electrophilic and nucleophilic reactions. A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following values are illustrative for a molecule of this type and not from a specific study on this compound.)

| Property | Representative Value | Description |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -2.5 eV | Represents the energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 3.7 eV | The energy difference between HOMO and LUMO, indicating chemical stability and electronic transition energy. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, arising from its asymmetric charge distribution. |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the ether linkage (C-O-C) between the naphthalene and furan rings allows for multiple rotational isomers, or conformers. Conformational analysis is critical to understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

This analysis is typically performed by conducting a potential energy surface (PES) scan. readthedocs.ioq-chem.comuni-muenchen.de A relaxed PES scan involves systematically rotating one or more dihedral angles—in this case, the C(furan)-O-C(naphthalene)-C(naphthalene) and C(naphthalene)-O-C(furan)-C(furan) angles—while optimizing the rest of the molecular geometry at each step. q-chem.comresearchgate.net This process maps out the energy as a function of these rotations, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net The results can reveal the most stable conformation of the molecule and the relative populations of different conformers at a given temperature, which can be estimated using Boltzmann statistics. uncw.edu For this compound, steric hindrance between the furan ring and the peri-hydrogen on the naphthalene ring would be a key factor in determining the lowest-energy conformation.

Table 2: Illustrative Conformational Energy Profile (Note: Data is hypothetical and represents a typical output from a PES scan for an aryl ether.)

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 5.8 | Eclipsed (High Energy) |

| 60° | 1.2 | Gauche |

| 120° | 0.0 | Skew (Global Minimum) |

| 180° | 3.5 | Anti (Local Minimum) |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which can then be used to interpret experimental data or to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. For flexible molecules, it is important to perform a Boltzmann-weighted average of the chemical shifts from all significant low-energy conformers to obtain a more accurate prediction that reflects the dynamic nature of the molecule in solution. uncw.edugithub.io

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The computed frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the harmonic oscillator model used in the calculations. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-O-C stretch, aromatic C-H bends) to the peaks observed in an experimental IR spectrum. acs.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). soton.ac.ukresearchgate.net This method calculates the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netmdpi.com For this compound, TD-DFT would likely predict π → π* transitions associated with the aromatic furan and naphthalene systems.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value (Typical) | Assignment |

| ¹H NMR (Aldehyde-H) | 9.65 ppm | 9.60 ppm | -CHO proton |

| ¹³C NMR (Carbonyl-C) | 178.2 ppm | 177.5 ppm | C=O carbon |

| IR Frequency (C=O) | 1685 cm⁻¹ | 1670 cm⁻¹ | Aldehyde C=O stretch |

| UV-Vis λ_max | 315 nm | 320 nm | π → π* transition |

Reaction Mechanism Elucidation for Proposed Transformations Involving this compound

DFT calculations can be used to explore the mechanisms of chemical reactions involving this compound. The aldehyde group is a reactive site for nucleophilic addition, and both the furan and naphthalene rings can undergo electrophilic substitution.

By mapping the reaction pathway, chemists can identify transition states and intermediates, and calculate the activation energies associated with each step. researchgate.netdtu.dk For example, the mechanism of a condensation reaction involving the aldehyde group, such as the Erlenmeyer-Plöchl reaction with hippuric acid, could be investigated. researchgate.netnih.gov Calculations would reveal the energy profile of the reaction, helping to determine the rate-determining step and predict the stereochemical outcome. researchgate.net This information is crucial for optimizing reaction conditions and understanding the factors that control product formation. For instance, theoretical studies on similar furan derivatives have been used to understand why certain products are formed over others under thermodynamically controlled conditions. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are typically performed in the gas phase or with an implicit solvent model (like the Polarizable Continuum Model, PCM), Molecular Dynamics (MD) simulations can provide a more explicit and dynamic picture of the molecule's behavior in a specific solvent. osti.govprimescholars.com

In an MD simulation, the molecule of interest is placed in a box filled with explicit solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of every atom over time. researchgate.net This approach can be used to study:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation of specific hydrogen bonds to the ether and carbonyl oxygen atoms.

Dynamic Conformational Changes: How the molecule transitions between different conformations in solution, providing a more realistic view than static PES scans.

Transport Properties: Although computationally intensive, MD can be used to estimate properties like diffusion coefficients.

For a molecule like this compound, MD simulations could reveal how solvent polarity affects its preferred conformation and the accessibility of its reactive sites, providing a deeper understanding of its behavior in a realistic chemical environment. osti.govmdpi.com

Reactivity Profiling and Derivatization Chemistry of 5 Naphthalen 1 Yloxy Furan 2 Carbaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group in 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde is a versatile handle for a wide array of chemical transformations, including reduction, oxidation, and condensation reactions. These reactions allow for the introduction of new functional groups and the extension of the carbon framework, leading to a diverse range of derivatives.

Reduction to Hydroxymethyl Derivatives

The reduction of the aldehyde functionality in this compound to a primary alcohol, yielding (5-(naphthalen-1-yloxy)furan-2-yl)methanol, is a fundamental transformation. This conversion can be achieved using a variety of reducing agents. While specific literature on the reduction of this compound is not extensively detailed, the reduction of similar furan-2-carbaldehydes is well-documented.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and operational simplicity. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Table 1: Illustrative Reduction of 5-Substituted Furan-2-carbaldehydes

| Entry | Substrate | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 1 | This compound | NaBH₄ | Methanol | (5-(Naphthalen-1-yloxy)furan-2-yl)methanol |

| 2 | 5-Methylfuran-2-carbaldehyde | NaBH₄ | Ethanol | (5-Methylfuran-2-yl)methanol |

This table presents expected outcomes based on the general reactivity of furan-2-carbaldehydes.

Oxidation to Carboxylic Acids

The oxidation of the aldehyde group in this compound to a carboxylic acid affords 5-(naphthalen-1-yloxy)furan-2-carboxylic acid. This transformation is a key step in the synthesis of various derivatives and can be accomplished using a range of oxidizing agents.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent (a solution of silver nitrate (B79036) and ammonia). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For a substrate like this compound, milder oxidation conditions might be preferable to avoid potential side reactions on the furan (B31954) or naphthalene (B1677914) rings.

Condensation Reactions (e.g., Wittig, Knoevenagel, Schiff Base Formation)

The aldehyde functionality of this compound is highly susceptible to condensation reactions with various nucleophiles, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgpitt.eduorganic-chemistry.orglibretexts.orglibretexts.org In the context of this compound, this reaction would involve the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. For instance, reaction with methylenetriphenylphosphorane (B3051586) would yield 2-(naphthalen-1-yloxy)-5-vinylfuran. The stereoselectivity of the Wittig reaction is dependent on the stability of the ylide used. wikipedia.org

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by a dehydration reaction to form a new carbon-carbon double bond. nih.govsphinxsai.comresearchgate.netbanglajol.infodamascusuniversity.edu.sy this compound can react with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an inorganic base. nih.govsphinxsai.com This reaction is a versatile method for synthesizing α,β-unsaturated compounds.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. This compound can readily react with a variety of primary amines to form the corresponding Schiff bases. u-szeged.hunih.govresearchgate.netnih.govresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases derived from substituted furans are of interest due to their potential biological activities. nih.gov

Table 2: Examples of Condensation Reactions with 5-Substituted Furan-2-carbaldehydes

| Reaction Type | Aldehyde Substrate | Reagent | Product Type |

|---|---|---|---|

| Wittig | This compound | Ph₃P=CH₂ | Alkene |

| Knoevenagel | 5-Nitro-furan-2-carbaldehyde | Creatinine | Arylidene compound |

This table provides illustrative examples of condensation reactions that are expected to be applicable to this compound based on the reactivity of analogous compounds. sphinxsai.comnih.gov

Functionalization Strategies for the Furan Ring

The furan ring in this compound, while aromatic, exhibits distinct reactivity compared to benzene (B151609), making it amenable to specific functionalization strategies.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophiles than benzene. Electrophilic aromatic substitution (EAS) reactions on furan derivatives typically occur at the C5 position, or if that is substituted, at the C2 position. In the case of this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack would be directed to the C3 or C4 positions. masterorganicchemistry.comyoutube.comlibretexts.orglumenlearning.commasterorganicchemistry.com

The aldehyde group at the C2 position is an electron-withdrawing group and will deactivate the ring towards electrophilic attack, particularly at the C3 position. Conversely, the naphthalenyloxy group at the C5 position is an electron-donating group through resonance, which would activate the ring, particularly at the C4 position. The interplay of these electronic effects will determine the regioselectivity of electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are common EAS reactions that could potentially be applied to functionalize the furan ring of this molecule, likely favoring the C4 position. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition reaction with a dienophile. This reaction provides a powerful method for the construction of bicyclic systems. The reactivity of the furan ring as a diene is influenced by the substituents present. Electron-donating groups on the furan ring generally enhance its reactivity in Diels-Alder reactions, while electron-withdrawing groups have the opposite effect.

Modifications and Substitutions on the Naphthyloxy Moiety

The naphthyloxy moiety of this compound presents several avenues for chemical modification, primarily through electrophilic aromatic substitution on the naphthalene ring. The presence of the oxygen atom of the ether linkage is an activating, ortho-, para-directing group, which will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions could be employed to introduce a variety of functional groups onto the naphthalene ring. The directing effect of the ether linkage would likely favor substitution at the positions ortho and para to the oxygen atom. Potential reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Addition of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst, though this reaction is often prone to polysubstitution and rearrangements.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

These substitutions would yield a series of derivatives with modified electronic and steric properties, which could be valuable for structure-activity relationship studies.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Naphthyloxy Moiety

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-((Nitro-naphthalen-1-yl)oxy)furan-2-carbaldehyde |

| Bromination | NBS, CCl₄ | 5-((Bromo-naphthalen-1-yl)oxy)furan-2-carbaldehyde |

| Acylation | RCOCl, AlCl₃ | 5-((Acyl-naphthalen-1-yl)oxy)furan-2-carbaldehyde |

Synthesis of Diverse Libraries of this compound Derivatives

The aldehyde functional group on the furan ring is a versatile handle for the synthesis of diverse chemical libraries. A variety of well-established reactions can be performed on the aldehyde to generate a wide array of derivatives.

Derivatization via the Aldehyde Group:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain.

Condensation Reactions: Reactions with active methylene compounds, such as malonates or cyanoacetates, in Knoevenagel or similar condensations to yield α,β-unsaturated products.

Oxidation: Oxidation of the aldehyde to a carboxylic acid using reagents like potassium permanganate or Jones reagent. This carboxylic acid can then be further derivatized into esters, amides, etc.

Reduction: Reduction of the aldehyde to an alcohol using reducing agents like sodium borohydride.

Combinatorial Synthesis Approach:

A combinatorial approach could be employed to rapidly generate a large library of derivatives. By combining a set of diverse amines for reductive amination with a variety of phosphorus ylides for the Wittig reaction, and a range of active methylene compounds for condensation reactions, a library with significant structural diversity could be assembled.

Table 2: Potential Library Synthesis from this compound

| Reaction Type | Reagent Class | Derivative Class |

| Reductive Amination | Primary/Secondary Amines | Substituted Amines |

| Wittig Reaction | Phosphorus Ylides | Alkenes |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Compounds |

| Oxidation followed by Esterification | Oxidizing Agent, Alcohols | Esters |

| Oxidation followed by Amidation | Oxidizing Agent, Amines | Amides |

While direct experimental data on the reactivity and derivatization of this compound is lacking, the principles of organic chemistry suggest that it is a versatile scaffold for the generation of diverse chemical libraries. Further research is warranted to explore the specific reaction conditions and outcomes for this compound.

Exploration of Biological Interactions and Mechanistic Studies of 5 Naphthalen 1 Yloxy Furan 2 Carbaldehyde and Its Derivatives in Vitro Focus

In Vitro Enzyme Inhibition and Activation Profiling (e.g., specific enzyme families)

The furan-2-carbaldehyde moiety is a versatile pharmacophore that has been incorporated into numerous compounds exhibiting a wide range of enzyme inhibitory activities. While direct enzymatic studies on 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde are not extensively documented, the activities of structurally related furan (B31954) derivatives provide valuable insights into its potential for enzyme modulation.

Derivatives of furan-2-carbaldehyde have been shown to interact with various enzyme families. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which share the furan-2-carbaldehyde core, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov One particular derivative, bearing a 2,4-dihydroxy benzylidene group, demonstrated potent inhibition of both the monophenolase and diphenolase activities of tyrosinase. nih.gov This suggests that the furan ring system can serve as a scaffold for potent enzyme inhibitors, with the substituents playing a crucial role in determining the inhibitory potency and selectivity.

Furthermore, derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov These studies revealed that the inhibitory activity is sensitive to the nature of the substituent on the furan ring, with a 4-methoxyphenyl (B3050149) group leading to significant inhibition of both AChE and BChE. nih.gov This highlights the potential for the furan-carbaldehyde scaffold to be tailored for specific enzyme targets within different families.

Determination of Inhibition Constants (IC50, Ki)

The potency of enzyme inhibitors is quantitatively expressed through inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For the aforementioned (E)-1-(furan-2-yl)prop-2-en-1-one derivative, the IC50 values against monophenolase and diphenolase activities of tyrosinase were determined to be 0.0433 µM and 0.28 µM, respectively. nih.gov The corresponding Ki values were calculated to be 0.012 µM and 0.165 µM, indicating a high affinity of the inhibitor for the enzyme. nih.gov

In the case of the 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives, the IC50 values for AChE and BChE inhibition varied depending on the substitution pattern. For the 2-(4-methoxyphenyl) substituted derivative, the IC50 value against AChE was 9.4 µM, while for BChE it was 5.1 µM. nih.gov These values underscore the ability to modulate inhibitory potency through structural modifications.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) |

| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Tyrosinase (monophenolase) | 0.0433 | 0.012 |

| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Tyrosinase (diphenolase) | 0.28 | 0.165 |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | Acetylcholinesterase (AChE) | 9.4 | - |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | Butyrylcholinesterase (BChE) | 5.1 | - |

Mechanistic Classification of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Enzyme inhibition can be broadly classified as reversible or irreversible, with reversible inhibition further categorized into competitive, non-competitive, uncompetitive, and mixed-type inhibition.

Kinetic studies of the potent tyrosinase inhibitor, (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Molecular docking studies further suggested that this compound could bind to both the catalytic and allosteric sites of tyrosinase, providing a structural basis for its mixed-type inhibition. nih.gov Such detailed mechanistic understanding is vital for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled or fluorescently tagged ligand with a preparation of the receptor and measuring the amount of bound ligand. Competition binding assays, where the ability of an unlabeled test compound to displace a known ligand is measured, are commonly used to determine the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of novel compounds.

For instance, studies on 5'-acyl furanosteroids have explored their affinity for the androgen receptor. nih.gov Although structurally distinct from this compound, these studies demonstrate the utility of receptor binding assays in characterizing the interaction of furan-containing compounds with specific receptors. nih.gov The electrostatic potential maps of these furanosteroids were analyzed to understand the structural basis for their binding affinity. nih.gov A similar approach could be applied to this compound and its derivatives to predict and rationalize their potential interactions with various receptors.

Cell-Based Assays for Molecular Target Identification and Pathway Perturbation (In Vitro)

Cell-based assays are indispensable for understanding the biological effects of a compound in a more physiologically relevant context than isolated enzyme or receptor systems. These assays can provide crucial information on the molecular targets of a compound and how it perturbs cellular pathways.

Analysis of Cellular Responses at a Molecular Level

The antiproliferative activity of compounds is often a result of their ability to interfere with critical cellular processes such as cell cycle progression, DNA replication, and signal transduction pathways. Mechanistic studies on naphthalene (B1677914) diimide derivatives, which share the naphthalene moiety with the compound of interest, have revealed that they can act as G-quadruplex ligands. nih.govnih.gov Stabilization of G-quadruplex structures in telomeres and oncogene promoter regions can lead to telomere uncapping, DNA damage response, senescence, and apoptosis. nih.gov

These naphthalene diimides have been shown to induce a DNA damage response, inhibit the transcription and translation of oncogenes, and cause genomic instability through telomeric DNA end fusions, ultimately leading to mitotic catastrophe and apoptosis in cancer cells. nih.gov Given the presence of the naphthalene ring in this compound, it is plausible that it or its derivatives could exhibit similar mechanisms of action. Further studies, such as cell cycle analysis, apoptosis assays (e.g., TUNEL, Annexin V staining), and analysis of DNA damage markers (e.g., γ-H2AX), would be necessary to elucidate the precise molecular events triggered by this class of compounds in cancer cells.

Evaluation of Antiproliferative Activity in Defined Cell Lines (mechanistic)

The antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines. A notable example is the thiosemicarbazone derivative of 5-(1-naphthyl)-furan-2-carbaldehyde, which has demonstrated significant cytotoxic activity. researchgate.net The antiproliferative activity of this derivative was assessed using the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

The IC50 values for this derivative against a panel of human cancer cell lines were determined, revealing potent activity against several cell lines. For instance, it exhibited high antitumor activity against the LNCaP (prostate cancer) cell line. researchgate.net

| Cell Line | Cancer Type | IC50 (µM) of 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone |

| HuTu80 | Duodenal adenocarcinoma | >372.34 |

| H460 | Non-small cell lung cancer | >372.34 |

| DU145 | Prostate carcinoma | >372.34 |

| M-14 | Melanoma | >372.34 |

| HT-29 | Colorectal adenocarcinoma | >372.34 |

| MCF-7 | Breast adenocarcinoma | >372.34 |

| LNCaP | Prostate carcinoma | 7.69 |

Data extracted from a study on thiosemicarbazone derivatives of furan-2-carbaldehyde. researchgate.net

The potent and selective activity of this derivative against the LNCaP cell line suggests a specific mechanism of action that is particularly effective in this cellular context. Further mechanistic studies are warranted to identify the molecular targets and pathways responsible for this antiproliferative effect. The collective evidence from studies on related furan and naphthalene derivatives strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.

Structure-Activity Relationship (SAR) Studies for Biological Probes based on the this compound Scaffold

No published in vitro studies were identified that systematically explore the structure-activity relationships of a series of derivatives based on the this compound scaffold. Such a study would typically involve the synthesis of various analogues by modifying the naphthalene ring, the furan ring, or the carbaldehyde group, followed by biological evaluation to determine how these structural changes affect a specific biological activity. Without this foundational research, it is not possible to generate a data table or provide a detailed analysis of the SAR.

Development of this compound as a Molecular Probe for Biological Systems

There is no available research detailing the development or application of this compound or its direct derivatives as molecular probes for biological systems. The development of a molecular probe involves demonstrating its ability to selectively interact with a biological target and produce a measurable signal (e.g., fluorescence, color change) for detection or imaging. The scientific literature lacks any reports on the investigation of the photophysical properties, target selectivity, or application of this specific compound scaffold in cellular imaging or other bio-analytical techniques.

Potential Applications As a Precursor in Materials Science and Catalysis Molecular Design Perspective

Utilization of 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde as a Monomer for Polymeric Materials

The structure of this compound is well-suited for its use as a monomer in the synthesis of novel polymeric materials. The aldehyde functional group is a key reactive site that can participate in various polymerization reactions, such as polycondensation. For instance, it can react with amines to form polyaminals or with other active methylene (B1212753) compounds to create extended conjugated systems. nih.govmdpi.com The incorporation of both furan (B31954) and naphthalene (B1677914) units into a polymer backbone is a promising strategy for creating materials with unique and desirable properties. rsc.org

Furan-based polymers are gaining attention as sustainable alternatives to their thiophene-based counterparts, derivable from biomass and often exhibiting enhanced solubility and planarity. acs.orgacs.org By copolymerizing this compound with other comonomers, it is possible to design donor-acceptor (D-A) copolymers with tailored optoelectronic properties. rsc.org The furan ring, especially when linked to the electron-rich naphthalenyloxy group, can act as an electron-donating unit. When paired with an electron-accepting comonomer, the resulting polymer can exhibit a low band gap, which is a critical characteristic for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net

Table 1: Properties of Furan-Naphthalene Containing Copolymers in Electronic Devices

| Polymer Name | Comonomers | Band Gap (eV) | Hole Mobility (cm²/V·s) | Power Conversion Efficiency (%) |

|---|---|---|---|---|

| PDPP-FNF | 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF), Naphthalene | 1.55 - 1.64 | 0.11 | 2.6 |

| PNDIFu2 | Naphthalene diimide, Bifuran | N/A | N/A | N/A |

This table presents data for analogous polymers to illustrate the potential performance of materials derived from furan and naphthalene precursors. rsc.orgacs.orgmdpi.com

The naphthalene moiety is a rigid and bulky aromatic structure that significantly influences the final properties of a polymer. researchgate.net Its incorporation into a polymer backbone is known to enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical strength. researchgate.netontosight.aigoogle.com The decomposition temperatures for naphthalene-containing polymers are often high, with some exceeding 500°C, making them suitable for applications requiring robust materials. mdpi.comresearchgate.net

Development of this compound Derived Ligands for Metal Catalysis

The aldehyde group of this compound is a versatile precursor for the synthesis of a wide range of ligands for metal catalysis. Through Schiff base condensation with various primary amines, a library of imine-containing ligands can be readily prepared. These ligands can feature additional donor atoms (N, O, S, P) capable of coordinating to a metal center, creating stable and catalytically active complexes. nih.govnih.gov The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be modulated by varying the substituents on the amine precursor. The naphthalene and furan moieties provide a sterically defined pocket around the metal center, which can influence the selectivity of the catalytic reaction.

Asymmetric catalysis, which enables the selective synthesis of one enantiomer of a chiral molecule, is heavily reliant on the design of effective chiral ligands. nih.gov this compound can serve as a scaffold for such ligands. By reacting the aldehyde with a chiral amine, a chiral Schiff base (or imine) ligand is formed. This strategy allows for the modular construction of ligands where the chirality is introduced via the amine component.

These P,N- or N,N-type ligands, which are sterically and electronically non-symmetrical, have proven highly effective in a variety of metal-catalyzed reactions, in some cases outperforming traditional C2-symmetric ligands. nih.gov The combination of the planar furan ring and the bulky naphthalene group can create a well-defined chiral environment around a coordinated metal, which is essential for achieving high enantioselectivity in catalytic transformations such as asymmetric hydrogenations, allylic substitutions, and C-H activation reactions. nih.govnih.govoup.com The development of such ligands is a key challenge in modern synthetic chemistry, with significant implications for the pharmaceutical and fine chemical industries. researchgate.netbohrium.com

The coordination chemistry of ligands derived from this compound is expected to be rich and varied. For instance, a Schiff base ligand synthesized from this aldehyde and an amino alcohol could offer a bidentate [N, O] coordination site for a metal ion. The furan ring's oxygen atom could also potentially participate in coordination, leading to tridentate binding modes.

The resulting metal complexes can be characterized using techniques such as FT-IR, NMR, and X-ray crystallography to elucidate the coordination geometry around the metal center. nih.gov Thermal analysis (TGA/DTG) can reveal the stability of these complexes and their decomposition pathways. nih.gov The choice of metal ion (e.g., Mn(II), Fe(II), Ni(II), Cu(II), Zn(II)) and the specific ligand architecture will determine the geometry (e.g., tetrahedral, square planar, octahedral) and the electronic properties of the resulting coordination compound. nih.goviiste.org This fundamental understanding of ligand-metal interactions is crucial for designing effective catalysts and functional materials.

Photophysical Properties of this compound and its Derivatives (chromophore studies)

Naphthalene and its derivatives are well-known for their unique photophysical properties, including strong fluorescence, high quantum yields, and excellent photostability. nih.gov These characteristics make them valuable as fluorescent probes and as building blocks for organic electronic appliances. nih.gov The compound this compound, which integrates a naphthalene chromophore into a larger conjugated system with a furan ring, is expected to exhibit interesting photophysical behavior.

The absorption and emission wavelengths of this molecule will be influenced by the extended π-conjugation across the furan and naphthalene systems, potentially modulated by the ether linkage. The introduction of substituents onto the naphthalene ring is known to cause shifts in the absorption maxima to longer wavelengths (bathochromic shifts) and to increase fluorescence intensities. niscpr.res.inmdpi.com Derivatives of this compound could therefore be designed to absorb and emit light at specific, desired wavelengths. The inherent hydrophobicity and rigid planar structure of the naphthalene moiety contribute to high quantum yields and photostability, making these chromophores suitable for imaging and sensing applications. nih.gov

Table 2: Representative Photophysical Properties of Naphthalene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τs, ns) |

|---|---|---|---|---|

| Naphthalene | 311 | 322 | N/A | N/A |

| 1-Silyl-substituted Naphthalenes | N/A | N/A | Increase vs. Naphthalene | Decrease vs. Naphthalene |

This table provides data for naphthalene and its derivatives to illustrate the typical photophysical properties associated with this chromophore. mdpi.comaatbio.com

Absorption and Emission Spectroscopy

No specific experimental data on the absorption and emission spectroscopic properties of this compound has been found in the reviewed literature. Theoretical studies or future experimental work would be required to determine its characteristic absorption maxima (λmax) and emission wavelengths, which are crucial for evaluating its potential in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

Exploration of Fluorescence Quantum Yields and Lifetimes

Detailed research findings on the fluorescence quantum yields and lifetimes for this compound are not available. The determination of these parameters is essential for quantifying the efficiency of its light emission process. High quantum yields and suitable lifetimes are critical for the development of efficient fluorescent materials.

Self-Assembly Studies and Supramolecular Chemistry Involving the this compound Unit

There is no published research on the self-assembly or supramolecular chemistry of this compound. The potential for this molecule to form ordered assemblies through non-covalent interactions remains a subject for future investigation. Such studies would be key to unlocking its use in crystal engineering, functional gels, and other areas of supramolecular materials science.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 5 Naphthalen 1 Yloxy Furan 2 Carbaldehyde and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for determining the purity of 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde. Due to the compound's aromatic nature and expected moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Methodology and Findings: A typical RP-HPLC method would involve a C18 stationary phase, which effectively retains the analyte through hydrophobic interactions between the nonpolar stationary phase and the aromatic naphthalene (B1677914) and furan (B31954) rings of the molecule. Elution is achieved using a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or formic acid) to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic functional groups. sielc.com

Detection is typically performed using a UV-Vis detector. The extensive conjugation present in this compound, spanning the naphthalene and furan-2-carbaldehyde systems, is expected to result in strong UV absorbance, likely around 280 nm, providing high sensitivity for detection. researchgate.net Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed method can separate the main compound from starting materials (e.g., naphthalen-1-ol, 5-bromo-furan-2-carbaldehyde), intermediates, and degradation products. nih.gov

The following table outlines typical HPLC conditions used for the analysis of related furanic aldehydes, which would serve as a starting point for method development for this compound. researchgate.netshimadzu.com

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for efficient elution of the main compound and separation from impurities with different polarities. |

| Detector | UV-Vis at ~280 nm | High sensitivity due to the compound's conjugated aromatic system. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present in the final product. ajrconline.org These impurities could arise from the synthesis, such as residual solvents or unreacted starting materials, or from side reactions. thermofisher.comnih.gov

Methodology and Findings: For GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column, typically with a nonpolar stationary phase like 5% phenyl polysiloxane (e.g., HP-5MS). thermofisher.com As the separated components elute from the column, they are ionized (commonly by electron impact, EI) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component that acts as a chemical fingerprint.

This technique is highly effective for detecting trace amounts of volatile byproducts. uzh.ch Potential impurities in a synthesis of this compound could include naphthalen-1-ol, furan-2-carbaldehyde, and residual solvents used in the reaction or purification steps. The NIST library of mass spectra can be used to tentatively identify these unknown peaks. thermofisher.com The high resolution and sensitivity of GC-MS allow for the detection of impurities at levels that might not be visible by HPLC.

A hypothetical GC-MS method for impurity profiling would involve the parameters listed in the table below.

| Parameter | Typical Condition | Purpose |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | Standard nonpolar column for general impurity profiling of semi-volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for transporting the sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of the sample and impurities. |

| Oven Program | 50 °C hold for 2 min, ramp to 300 °C at 15 °C/min | A temperature gradient to separate compounds with a wide range of boiling points. |

| Ion Source | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Provides mass-to-charge ratio information for compound identification. |

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. wikipedia.org Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. sigmaaldrich.comsigmaaldrich.com

Applicability and Methodology: The molecule this compound itself is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, chiral chromatography is not applicable for the analysis of its enantiomeric purity.

However, if this compound were to be used as a precursor in a subsequent reaction that introduces a chiral center—for instance, a nucleophilic addition to the aldehyde group to create a chiral secondary alcohol—then chiral chromatography would become essential for analyzing the resulting product. In such a hypothetical scenario, the separation of the newly formed enantiomers would be crucial. wvu.edu

The separation would be achieved using a chiral stationary phase (CSP). hakon-art.commdpi.com CSPs are made by immobilizing a chiral selector onto a solid support like silica (B1680970) gel. Common chiral selectors include derivatives of polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, and proteins. wikipedia.orgnih.gov The enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stability, which leads to different retention times and thus, separation. wikipedia.org

The table below shows potential CSPs that are effective for separating enantiomers of related furan derivatives, which would be considered for analyzing chiral derivatives of the title compound. nih.govresearchgate.net

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase Mode |

| Polysaccharide-based | Tris(3,5-dimethylphenylcarbamate) of cellulose or amylose | Normal Phase (e.g., Hexane/Isopropanol) |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Reversed-Phase or Polar Organic Mode |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Reversed-Phase or Polar Organic Mode |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Degradation Pathways

Thermal analysis techniques are critical for characterizing the physical and chemical properties of a material as a function of temperature. mt.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about the thermal stability, melting point, purity, and degradation profile of this compound. libretexts.orgnih.gov

Methodology and Findings:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For a pure, stable organic compound like this compound, the TGA thermogram is expected to show a flat baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of its thermal stability. dtic.mil Multi-step degradation events, if observed, could provide insight into the degradation pathway, for example, the initial cleavage of the ether linkage followed by the decomposition of the furan or naphthalene rings. researchgate.netresearchgate.net TGA is also useful for quantifying residual solvents or moisture, which would appear as an initial mass loss at lower temperatures (typically below 150°C). mt.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for a crystalline solid will show a sharp endothermic peak corresponding to its melting point. nih.gov The temperature of this peak is a characteristic physical property and a primary indicator of purity. Impurities typically cause a depression and broadening of the melting peak. The sharpness of the peak can therefore be used as a qualitative measure of purity. DSC can also reveal other thermal events such as polymorphic transitions, glass transitions (for amorphous solids), or exothermic decomposition events that might follow melting. researchgate.net For naphthalene-based compounds, high thermal stability is often observed. researchgate.netwgtn.ac.nz

The combined TGA/DSC analysis provides a comprehensive thermal profile of the compound.

| Technique | Information Obtained | Expected Result for this compound |

| TGA | Thermal stability, decomposition temperature, residual solvent/moisture content. | A single, sharp mass loss step at a high temperature (e.g., >250 °C), indicating good thermal stability. |

| DSC | Melting point, purity (qualitative), phase transitions, heat of fusion. | A sharp, well-defined endothermic peak at the compound's melting point. |

Conclusion and Future Research Directions

Summary of Key Findings on 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde

Direct and extensive research focused exclusively on this compound is limited in the current scientific literature. Its characterization is primarily as a synthetic intermediate. The core structure combines a naphthalene (B1677914) moiety, known for its role in numerous bioactive compounds and materials, with a furan-2-carbaldehyde unit, a versatile precursor in organic synthesis. researchgate.netmdpi.com The ether linkage between these two aromatic systems provides a degree of conformational flexibility while maintaining electronic communication. The aldehyde group is a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures such as Schiff bases, hydrazones, and polymers.

The synthesis of related aryl-furan compounds often involves methods like the Meerwein reaction, starting from aromatic diazonium salts and furan-2-carboxylic acids or furfural (B47365). pensoft.net While no specific, detailed synthetic routes for this compound are extensively documented in peer-reviewed literature, its construction can be inferred through standard etherification and C-C coupling methodologies prevalent in heterocyclic chemistry.

Unresolved Research Questions and Emerging Hypotheses

The unique combination of the electron-rich furan (B31954) ring and the extended π-system of naphthalene raises several intriguing questions and hypotheses regarding the compound's potential properties.

Biological Activity: Both naphthalene and furan nuclei are present in a wide array of pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. ekb.egijabbr.comnih.govmdpi.com An emerging hypothesis is that this compound could serve as a scaffold for novel therapeutic agents. Key unresolved questions include:

What is its spectrum of biological activity? Does it exhibit cytotoxicity against cancer cell lines, or antimicrobial effects against pathogenic bacteria and fungi?

How does the ether linkage and the position of the naphthalene substitution influence its biological profile compared to other aryl-furan derivatives?

Material Properties: Furan-based materials are being investigated for applications in organic electronics, and naphthalene derivatives are used in the synthesis of organic semiconductors. numberanalytics.comoled-intermediates.comrsc.org This leads to the hypothesis that this compound could be a valuable building block for functional organic materials. Unanswered questions include:

What are the photophysical properties (absorption, emission, quantum yield) of this compound?

Can it be polymerized or incorporated into conjugated systems to create materials with desirable electronic or optical properties?

How does the naphthalenoxy group affect the charge transport characteristics compared to simpler aryl substituents?

| Research Area | Emerging Hypothesis | Key Unresolved Questions |

| Medicinal Chemistry | The compound may possess latent anticancer, antibacterial, or antifungal properties due to the furan and naphthalene scaffolds. ekb.egijabbr.com | What is its specific bioactivity spectrum and potency? What are its molecular targets and mechanisms of action? |

| Materials Science | The conjugated system could be exploited for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). numberanalytics.comrsc.org | What are its fundamental photophysical and electronic properties (e.g., HOMO/LUMO levels, charge mobility)? |

| Catalysis | The furan oxygen and aldehyde group could act as coordination sites, making the molecule a candidate for ligand development in transition metal catalysis. numberanalytics.com | How does it coordinate to different metal centers? What are the catalytic activities of its metal complexes? |

Directions for Novel Synthetic Methodologies

While standard cross-coupling and etherification reactions provide theoretical access to this compound, future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Greener Synthesis: Exploration of catalytic systems that avoid expensive or toxic metals is a key goal. frontiersin.orgupenn.edu This could involve developing novel base-metal-catalyzed or even metal-free coupling strategies. Investigating the use of biomass-derived furfural as a starting material would align with the principles of green chemistry. mdpi.comcsic.es

Late-Stage Functionalization: Developing C-H activation methods to directly functionalize the naphthalene or furan rings of a simpler precursor would provide a powerful tool for creating a library of analogues for structure-activity relationship (SAR) studies. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and efficiency over traditional batch methods, which is particularly relevant for potentially hazardous intermediates.

Opportunities for Mechanistic Biological Investigations

Should initial screenings reveal significant biological activity, a host of mechanistic studies would be warranted to understand its mode of action.

Target Identification: Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify the specific cellular proteins or pathways that interact with the compound.

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Cellular and Molecular Biology Studies: Investigations into its effects on the cell cycle, apoptosis, and specific signaling pathways (e.g., NF-κB, MAPK) would provide a deeper understanding of its biological impact. For instance, many natural and synthetic 2(5H)-furanone derivatives have been shown to repress biofilm formation in bacteria. nih.gov

Metabolic Profiling: Given that naphthalene can be metabolized to reactive epoxides, it is crucial to study the metabolic fate of this compound to identify any potentially toxic metabolites. epa.gov

Future Prospects in Materials Science and Catalysis

The structural characteristics of this compound suggest several avenues for exploration in materials science and catalysis.

Organic Semiconductors: The aldehyde functionality can be used to synthesize imine- or vinylene-linked conjugated polymers. The resulting materials could be evaluated for their performance in organic field-effect transistors (OFETs) and organic solar cells. The bulky naphthalene group could influence thin-film morphology and charge transport properties. rsc.org

Fluorescent Probes: The extended aromatic system may impart fluorescent properties. Derivatives could be synthesized and investigated as fluorescent sensors for detecting specific metal ions or biomolecules.

Ligand Development: The furan and aldehyde moieties offer potential coordination sites for metal ions. The compound could be explored as a ligand in homogeneous catalysis, with the naphthalene group providing steric bulk that could influence the selectivity of catalytic reactions. acs.orgacs.org Furan-based phosphine (B1218219) ligands, for example, have shown surprising activity in cobalt-catalyzed isomerizations. acs.orgacs.org

Interdisciplinary Approaches for Expanding Utility

Maximizing the potential of this compound requires a deeply interdisciplinary approach, merging the expertise of various scientific fields.

Computational Chemistry and Synthetic Chemistry: Density Functional Theory (DFT) and other computational methods can predict the electronic properties, reactivity, and potential biological interactions of the molecule and its derivatives. mdpi.com These predictions can guide synthetic chemists in prioritizing which analogues to synthesize, creating a more efficient discovery process.

Medicinal Chemistry and Biology: A close collaboration between medicinal chemists synthesizing new derivatives and biologists evaluating their activity is essential for rapid and effective drug discovery. acs.orgnih.gov This iterative cycle of design, synthesis, and testing is fundamental to optimizing lead compounds.

Materials Science and Engineering: Chemists designing and synthesizing novel polymers or materials from this building block must work with materials scientists and engineers who can characterize the materials' properties (e.g., conductivity, thermal stability, film-forming ability) and fabricate them into functional devices. researchgate.net

By pursuing these integrated research directions, the scientific community can move this compound from a relatively obscure chemical intermediate to a versatile platform for innovation across multiple scientific disciplines.

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde, and how do reaction conditions influence yield? A: The compound is typically synthesized via nucleophilic aromatic substitution between 1-hydroxynaphthalene and 5-halofuran-2-carbaldehyde derivatives (e.g., 5-chlorofuran-2-carbaldehyde). Key reaction conditions include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .

- Catalysts : K₂CO₃ or Cs₂CO₃ are used to deprotonate the hydroxyl group of naphthalene, promoting substitution .

- Temperature : Reactions are conducted at 80–100°C for 12–24 hours, monitored by TLC or HPLC .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Structural Characterization

Q: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved? A: Contradictions arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). To resolve discrepancies:

- X-ray crystallography : Provides definitive bond lengths and angles (e.g., naphthalene-furan dihedral angle ≈ 45° in similar derivatives) .

- DFT calculations : Compare computed NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to identify conformational flexibility .

- Variable-temperature NMR : Detect rotational isomerism by observing signal splitting at low temperatures .

Advanced Reactivity and Mechanistic Studies

Q: What are the electrophilic/nucleophilic sites in this compound, and how do they influence reactivity? A: The aldehyde group (-CHO) and naphthalene’s electron-rich positions drive reactivity:

- Electrophilic sites : The aldehyde carbon undergoes nucleophilic addition (e.g., Schiff base formation with amines) .

- Nucleophilic sites : The naphthalene’s α-position (C1) and furan’s β-positions are susceptible to electrophilic substitution (e.g., nitration or halogenation) .

Mechanistic studies use Hammett plots to correlate substituent effects on reaction rates and DFT-based Fukui indices to predict reactive sites .

Toxicity and Environmental Fate

Q: How can researchers assess the toxicity profile of this compound given limited experimental data? A: Use a tiered approach:

In silico prediction : Tools like TEST (Toxicity Estimation Software Tool) or ProTox-II model acute toxicity (e.g., LD₅₀) based on structural analogs .

In vitro assays : Test for cytotoxicity (e.g., MTT assay on HepG2 cells) and genotoxicity (Ames test) .

Environmental persistence : Estimate biodegradability using EPI Suite’s BIOWIN model and bioaccumulation potential via logP values (experimental or calculated) .

Note: Existing data for naphthalene derivatives suggest moderate ecotoxicity, but specific studies are lacking .

Applications in Medicinal Chemistry

Q: What strategies are used to modify this compound for drug discovery? A: Focus on functional group engineering:

- Aldehyde derivatization : Convert -CHO to hydrazones or oximes for enhanced bioactivity (e.g., antimicrobial or anticancer screening) .

- Naphthalene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking with biological targets .

- Hybrid molecules : Combine with indole or pyrazole moieties (via Suzuki coupling) to target enzyme active sites .

In vitro assays (e.g., enzyme inhibition) and molecular docking (AutoDock Vina) guide rational design .

Stability and Degradation Pathways

Q: How does photolytic or hydrolytic degradation affect this compound’s stability? A: Key degradation pathways include:

- Photolysis : UV exposure cleaves the naphthalene-furan ether bond, forming 1-naphthol and furan-2-carbaldehyde (confirmed by GC-MS) .

- Hydrolysis : Acidic conditions protonate the ether oxygen, leading to bond cleavage; alkaline conditions stabilize the compound .

Stability studies use accelerated aging tests (40°C/75% RH) and HPLC-MS to identify degradation products .

Computational Modeling for Property Prediction

Q: Which computational methods best predict physicochemical properties (e.g., solubility, logP)? A: Combine COSMO-RS for solubility in diverse solvents and DFT for electronic properties:

- logP : Predicted via ChemAxon or ALOGPS, validated against experimental shake-flask measurements .

- pKa : Use SPARC or MarvinSketch to estimate aldehyde proton acidity (predicted pKa ≈ 8.2) .

- Solubility : COSMO-RS predicts poor water solubility (<1 mg/mL), necessitating co-solvents (e.g., DMSO) for biological assays .

Analytical Method Development

Q: How to validate an HPLC method for quantifying this compound in complex matrices? A: Follow ICH Q2(R1) guidelines:

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/water (70:30, 0.1% TFA).

- Validation parameters :

- Linearity : R² > 0.999 over 1–100 µg/mL .

- LOD/LOQ : Determined via signal-to-noise ratio (3:1 and 10:1, respectively) .

- Recovery : Spike samples with known concentrations; recovery should be 95–105% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.